Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the formation of the carbamate group, which can be achieved using methyl chloroformate or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate: shares similarities with other carbamate derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl N-[4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-14-12-17(13-19(24)22(14)2)29-16-8-10-23(11-9-16)30(26,27)18-6-4-15(5-7-18)21-20(25)28-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOAKQCTYBKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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